![molecular formula C14H8Cl2O4 B6409566 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95% CAS No. 1261977-49-4](/img/structure/B6409566.png)
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%
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Overview
Description
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, commonly referred to as CCCB, is a synthetic organic compound with a wide range of applications in scientific research. CCCB is a versatile chemical that has been used in numerous laboratory experiments, such as organic synthesis, biochemistry, and physiological studies.
Scientific Research Applications
CCCB has been used in numerous laboratory experiments due to its versatility and relative stability. It has been used in organic synthesis reactions, such as the preparation of 4-chlorophenol and 4-chlorophenyl isothiocyanate. CCCB has also been used in biochemistry experiments, such as the study of enzyme kinetics and the characterization of enzyme inhibitors. Additionally, CCCB has been used in physiological studies, such as the investigation of drug metabolism and the study of membrane transport proteins.
Mechanism of Action
The mechanism of action of CCCB is not completely understood. It is believed that CCCB acts as an inhibitor of enzymes involved in drug metabolism, leading to increased concentrations of drugs in the body. Additionally, CCCB has been shown to bind to membrane transport proteins, which could potentially lead to changes in the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCCB are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in drug metabolism, leading to increased concentrations of drugs in the body. Additionally, CCCB has been shown to bind to membrane transport proteins, which could potentially lead to changes in the transport of molecules across the cell membrane.
Advantages and Limitations for Lab Experiments
The use of CCCB in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of organic synthesis reactions. Additionally, CCCB has been used in several biochemistry and physiological studies, making it a useful tool for studying enzyme kinetics and drug metabolism.
However, there are several limitations to the use of CCCB in laboratory experiments. The mechanism of action of CCCB is not completely understood, making it difficult to predict the biochemical and physiological effects of the compound. Additionally, the use of CCCB in laboratory experiments can be expensive, as the compound must be purchased from a chemical supplier.
Future Directions
There are several potential future directions for the use of CCCB in laboratory experiments. It could be used to study the effects of drug metabolism inhibitors on drug efficacy and safety. Additionally, CCCB could be used to investigate the effects of membrane transport proteins on drug absorption and distribution. Furthermore, CCCB could be used to study the effects of enzyme inhibitors on biochemical pathways. Finally, CCCB could be used to investigate the effects of drug metabolites on drug efficacy and safety.
Synthesis Methods
The synthesis of CCCB can be accomplished through several methods. The most commonly used method is the reaction of 3-chlorobenzoic acid with 4-chlorophenyl isocyanate in the presence of an aqueous base. This reaction results in the formation of CCCB and the byproduct of 4-chlorophenol. Other methods of synthesis include the reaction of 3-chlorobenzoic acid with 4-chlorophenyl isothiocyanate in the presence of an aqueous base, and the reaction of 3-chlorobenzoic acid with 4-chlorophenyl thiourea in the presence of an aqueous base.
properties
IUPAC Name |
2-(3-carboxy-4-chlorophenyl)-6-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O4/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEIEEODSWUFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691722 |
Source
|
Record name | 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid | |
CAS RN |
1261977-49-4 |
Source
|
Record name | 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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